![molecular formula C19H25N5O5S B2775220 4-(4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine CAS No. 2097927-42-7](/img/structure/B2775220.png)
4-(4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine is a complex organic compound This compound is a hybrid molecule composed of a sulfonyl benzenesulfonyl group, a morpholine ring, and a methoxymethyl triazole linked via a pyrrolidine unit
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine typically involves multi-step organic reactions. One common approach begins with the preparation of the 1H-1,2,3-triazole ring through a Huisgen cycloaddition reaction between an alkyne and an azide. The methoxymethyl group can be introduced via an alkylation reaction.
Following this, the pyrrolidine ring is synthesized separately and attached to the triazole unit using a coupling reaction under suitable conditions such as with a base and a catalyst. The benzenesulfonyl chloride is then reacted with the amine derivative of the pyrrolidine-triazole intermediate to introduce the sulfonyl group. Finally, the morpholine ring is attached using another coupling reaction, often under mild conditions to prevent the degradation of sensitive groups.
Industrial Production Methods: In industrial settings, the production of this compound may follow similar synthetic routes but on a larger scale, with adjustments for batch or continuous production processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated synthesis equipment are often employed to ensure consistency and efficiency.
化学反応の分析
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: : The triazole or morpholine rings can be oxidized under appropriate conditions to yield derivatives.
Reduction: : Reduction reactions may target the nitro groups (if any) or other reducible functional groups within the structure.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify specific parts of the molecule, particularly at the benzenesulfonyl or methoxymethyl groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride, and various bases or acids for substitution reactions. Solvents such as dichloromethane, methanol, or toluene are frequently used depending on the specific reaction requirements.
Major Products Formed: The major products from these reactions vary but can include oxidized morpholine derivatives, reduced triazoles, and substituted benzenesulfonyl compounds, each possessing unique chemical and physical properties.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a precursor or intermediate for synthesizing more complex molecules, particularly in the realm of medicinal chemistry.
Biology: In biological studies, it is used to explore enzyme interactions and binding affinities due to its triazole and morpholine components, which can mimic biological substrates.
Medicine: Medically, it shows potential as a pharmacological agent. Its structure suggests it could be developed into drugs targeting specific receptors or enzymes, potentially offering therapeutic benefits.
Industry: In industry, this compound is used in the development of specialty chemicals and materials, including potential use in polymers or as a catalyst in organic synthesis reactions.
作用機序
The mechanism of action involves the compound's interaction with biological targets, such as enzymes or receptors. The triazole ring can facilitate binding to metal ions or active sites, while the sulfonyl and morpholine groups enhance solubility and biological compatibility. These interactions can modulate enzymatic activity or receptor signaling pathways, contributing to the compound's effects.
類似化合物との比較
Uniqueness: What sets 4-(4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine apart is its combination of multiple functional groups, each conferring distinct chemical and biological properties. This multifaceted nature allows it to engage in diverse reactions and applications.
List of Similar Compounds:4-(4-{3-[4-(methylthio)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine
4-(4-{3-[4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine
4-(4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}benzenesulfonyl)piperidine
These compounds share similar structural motifs but differ in specific functional groups, altering their reactivity and application profiles.
This should give you a detailed overview of this compound. Intrigued by the intricate dance of its chemical properties?
特性
IUPAC Name |
[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5S/c1-28-14-16-12-24(21-20-16)17-6-7-22(13-17)19(25)15-2-4-18(5-3-15)30(26,27)23-8-10-29-11-9-23/h2-5,12,17H,6-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSYPWFMOZLESQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine](/img/structure/B2775139.png)
![[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid](/img/structure/B2775140.png)
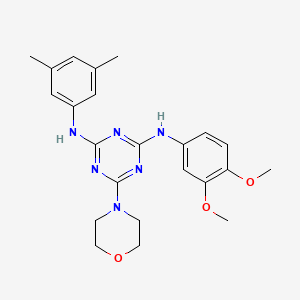

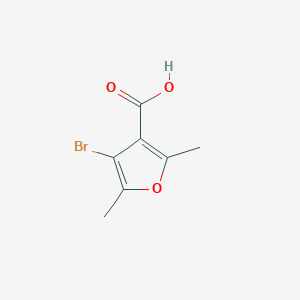
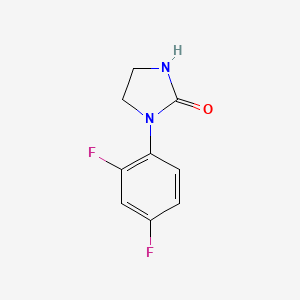
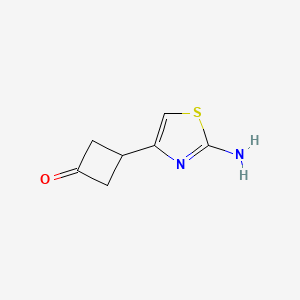
![Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate](/img/structure/B2775150.png)
![N-(2-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2775151.png)
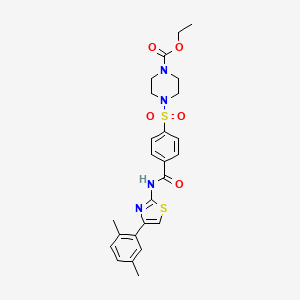
![2-(3-METHYLBENZYL)-4-PHENETHYL-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE](/img/structure/B2775154.png)
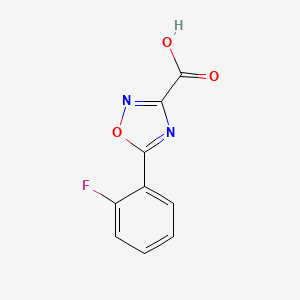
![5-[(2-chloro-6-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2775158.png)
